molecular formula C11H8O2S B12863247 S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate

S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate

Cat. No.: B12863247
M. Wt: 204.25 g/mol
InChI Key: HHKLPEZTQSMUHT-UHFFFAOYSA-N
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Description

S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound that features a propargyl group attached to a thioester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and results in the formation of the desired thioester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the propargyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. For instance, the propargyl group can undergo click chemistry reactions, forming stable triazole linkages with azides . This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate is unique due to its combination of a propargyl group and a thioester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

S-prop-2-ynyl 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C11H8O2S/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h1,3-7H,8H2

InChI Key

HHKLPEZTQSMUHT-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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